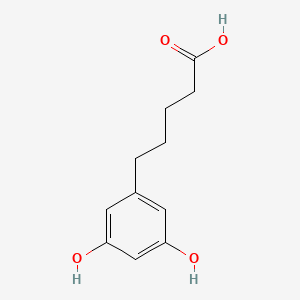
3,5-Dihydroxybenzenepentanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3,5-dihydroxybenzènepentanoïque est un composé organique de formule moléculaire C11H14O4. Il se caractérise par la présence de deux groupes hydroxyle liés à un cycle benzénique et d’une chaîne latérale acide pentanoïque.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l’acide 3,5-dihydroxybenzènepentanoïque implique généralement l’hydroxylation de dérivés de l’acide benzènepentanoïque. Une méthode courante consiste en l’acylation de Friedel-Crafts du benzène avec du chlorure d’acide pentanoïque, suivie d’une hydroxylation sélective à l’aide de réactifs tels que le peroxyde d’hydrogène ou des radicaux hydroxyles dans des conditions contrôlées.
Méthodes de production industrielle : La production industrielle peut impliquer des procédés catalytiques pour garantir un rendement et une pureté élevés. Des catalyseurs tels que le palladium ou le platine sur carbone peuvent être utilisés pour faciliter la réaction d’hydroxylation. Les conditions réactionnelles incluent souvent des températures et des pressions élevées afin d’optimiser la vitesse de réaction et la formation du produit.
Analyse Des Réactions Chimiques
Types de réactions : L’acide 3,5-dihydroxybenzènepentanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des quinones.
Réduction : Le groupe acide carboxylique peut être réduit en alcool.
Substitution : Les groupes hydroxyle peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactifs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Les conditions peuvent impliquer des catalyseurs acides ou basiques pour faciliter la réaction.
Principaux produits :
Oxydation : Formation de 3,5-dihydroxybenzoquinone.
Réduction : Formation d’alcool 3,5-dihydroxybenzylique.
Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
L’acide 3,5-dihydroxybenzènepentanoïque a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour ses propriétés antioxydantes potentielles en raison de la présence de groupes hydroxyle.
Médecine : Envisagé pour ses effets neuroprotecteurs potentiels et comme échafaudage pour le développement de médicaments.
Industrie : Utilisé dans la production de polymères et de résines en raison de ses groupes fonctionnels réactifs.
Applications De Recherche Scientifique
3,5-Dihydroxybenzenepentanoic Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential neuroprotective effects and as a scaffold for drug development.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
Mécanisme D'action
Le mécanisme par lequel l’acide 3,5-dihydroxybenzènepentanoïque exerce ses effets implique des interactions avec des cibles moléculaires telles que les enzymes et les récepteurs. Les groupes hydroxyle peuvent former des liaisons hydrogène avec les sites actifs des enzymes, inhibant ou modulant potentiellement leur activité. Le groupe acide carboxylique peut interagir avec les membranes cellulaires, affectant la perméabilité et les voies de signalisation.
Composés similaires :
- Acide 3,4-dihydroxybenzènepentanoïque
- Acide 3,5-dihydroxybenzoïque
- Alcool 3,5-dihydroxybenzylique
Comparaison : L’acide 3,5-dihydroxybenzènepentanoïque est unique en raison de la combinaison de groupes hydroxyle sur le cycle benzénique et de la chaîne latérale acide pentanoïque. Cette structure offre un équilibre entre les propriétés hydrophobes et hydrophiles, le rendant polyvalent pour diverses applications. Comparé à l’acide 3,4-dihydroxybenzènepentanoïque, la position des groupes hydroxyle peut affecter de manière significative la réactivité du composé et son interaction avec les cibles biologiques.
Comparaison Avec Des Composés Similaires
- 3,4-Dihydroxybenzenepentanoic Acid
- 3,5-Dihydroxybenzoic Acid
- 3,5-Dihydroxybenzyl Alcohol
Comparison: 3,5-Dihydroxybenzenepentanoic Acid is unique due to the combination of hydroxyl groups on the benzene ring and the pentanoic acid side chain. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Compared to 3,4-Dihydroxybenzenepentanoic Acid, the position of the hydroxyl groups can significantly affect the compound’s reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C11H14O4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
5-(3,5-dihydroxyphenyl)pentanoic acid |
InChI |
InChI=1S/C11H14O4/c12-9-5-8(6-10(13)7-9)3-1-2-4-11(14)15/h5-7,12-13H,1-4H2,(H,14,15) |
Clé InChI |
QHXNJIMVPAFCPR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1O)O)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-[(3-chlorophenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B12125648.png)
![2-Furancarboxylic acid, 5-[[(4-fluorophenyl)amino]methyl]-, ethyl ester](/img/structure/B12125671.png)
![4-[(5Z)-5-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12125673.png)
![[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3-methyl-](/img/structure/B12125681.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B12125683.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B12125694.png)

![N-(3,4-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B12125706.png)
![2-Ethylbenzo[d]oxazole-5-carboxylic acid](/img/structure/B12125711.png)
![4-bromo-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12125717.png)
![2-amino-1-(2-methoxybenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125729.png)
